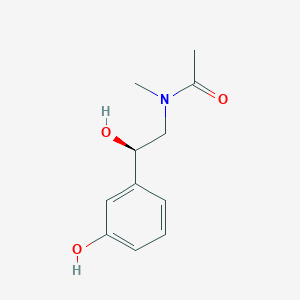

N-Acetylphenylephrine

Vue d'ensemble

Description

N-Acetylphenylephrine is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biochemical pathways, which can offer insights into the type of analyses that might be relevant for N-Acetylphenylephrine. For instance, acetaminophen (APAP) is metabolized to form N-acetyl-p-benzoquinoneimine (NAPQI), which has been shown to cause neurogenic inflammation in the airways and other tissues in rodents . Another metabolite of acetaminophen, N-arachidonoylphenolamine (AM404), is formed in the nervous system through a fatty acid conjugation pathway . These studies suggest that the metabolism and bioactivation of acetaminophen derivatives can lead to significant biological effects.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . This process, along with the spectroscopic characterization techniques used, such as 1H-NMR, 13C-NMR, and FT-IR, could be analogous to methods used in the synthesis of N-Acetylphenylephrine.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, and the molecule exhibited intramolecular N—H...O hydrogen bonds contributing to its stability . Such detailed structural analysis is essential for N-Acetylphenylephrine to predict its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving acetaminophen derivatives show that these compounds can undergo bioactivation to form reactive metabolites. NAPQI, for example, selectively excites TRPA1 channels and causes the release of proinflammatory neuropeptides . Similarly, AM404 inhibits COX enzymes and affects prostaglandin synthesis . These reactions are indicative of the types of chemical processes that N-Acetylphenylephrine might undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and are critical for its function and reactivity. Theoretical calculations using density functional theory (DFT) can predict these properties, as seen in the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, where the HOMO/LUMO energy gap was associated with the molecule's reactivity . Such analyses would be necessary for N-Acetylphenylephrine to understand its potential as a drug or its behavior in various environments.

Applications De Recherche Scientifique

1. Therapeutic Applications in Various Clinical Settings

N-Acetylphenylephrine, similar to N-acetylcysteine, has diverse clinical applications. N-acetylcysteine is used as an antidote for acetaminophen overdose and has shown promise in treating chronic obstructive pulmonary disease, preventing contrast-induced kidney damage, treating pulmonary fibrosis, and aiding fertility in polycystic ovary syndrome (Millea, 2009).

2. Neurological and Psychiatric Disorders

N-acetylcysteine has demonstrated potential in treating neurological disorders like Alzheimer's and Parkinson's diseases, as well as various psychiatric conditions such as addiction, schizophrenia, and bipolar disorder. This is attributed to its role in modulating pathways related to oxidative stress, apoptosis, mitochondrial function, and neurotransmitter regulation (Deepmala et al., 2015), (Dean et al., 2011).

3. Antioxidant and Anti-inflammatory Properties

N-Acetylcysteine serves as a precursor to glutathione, an important antioxidant in the body, and shows significant antioxidant and anti-inflammatory activities. These properties make it valuable in addressing disorders associated with oxidative stress and inflammation (Atkuri et al., 2007).

4. Potential in Neurodegenerative Diseases

N-Acetylcysteine has been evaluated for its neuroprotective potential in the prevention of cognitive aging and dementia, especially in Parkinson’s and Alzheimer’s diseases. Its cost-effectiveness and lack of significant side effects make it a promising compound for these applications (Tardiolo et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJFSDYUAXAPLF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207692 | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylphenylephrine | |

CAS RN |

58952-80-0 | |

| Record name | N-Acetylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

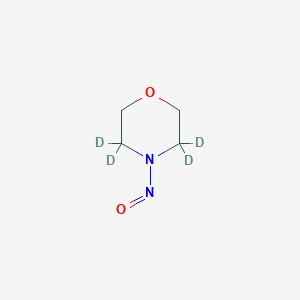

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)